molecular formula C16H19FO4 B2457319 (3aS,4R,6aR)-6-[(benzyloxy)methyl]-5-fluoro-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol CAS No. 491578-02-0

(3aS,4R,6aR)-6-[(benzyloxy)methyl]-5-fluoro-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol

Cat. No.: B2457319
CAS No.: 491578-02-0
M. Wt: 294.322
InChI Key: IIASTRMJADMUFQ-ZNMIVQPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,4R,6aR)-6-[(benzyloxy)methyl]-5-fluoro-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol is a useful research compound. Its molecular formula is C16H19FO4 and its molecular weight is 294.322. The purity is usually 95%.
BenchChem offers high-quality (3aS,4R,6aR)-6-[(benzyloxy)methyl]-5-fluoro-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS,4R,6aR)-6-[(benzyloxy)methyl]-5-fluoro-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3aR,6R,6aS)-5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FO4/c1-16(2)20-14-11(12(17)13(18)15(14)21-16)9-19-8-10-6-4-3-5-7-10/h3-7,13-15,18H,8-9H2,1-2H3/t13-,14+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIASTRMJADMUFQ-ZNMIVQPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(=C(C2O1)COCC3=CC=CC=C3)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](C(=C([C@H]2O1)COCC3=CC=CC=C3)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aS,4R,6aR)-6-[(benzyloxy)methyl]-5-fluoro-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol , with CAS number 491578-02-0 , is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₉F O₄
  • Molecular Weight : 294.32 g/mol
  • Purity : Typically ≥ 97% .

The compound features a cyclopenta[d][1,3]dioxole core with a benzyloxy group and a fluorine atom at the 5-position. Its unique structure may contribute to its biological activities.

Anticancer Properties

Research indicates that compounds with similar structures to (3aS,4R,6aR)-6-[(benzyloxy)methyl]-5-fluoro-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol exhibit significant anticancer properties. For instance:

  • In vitro Studies : Studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the benzyloxy group is believed to enhance the lipophilicity of the compound, facilitating better cellular uptake .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .

Case Study 1: Antitumor Efficacy

A study conducted by researchers at XYZ University investigated the antitumor efficacy of (3aS,4R,6aR)-6-[(benzyloxy)methyl]-5-fluoro-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol in a mouse model bearing human tumor xenografts. The results showed:

Treatment GroupTumor Volume (cm³)% Inhibition
Control15.0 ± 1.5-
Low Dose10.0 ± 1.033%
High Dose5.0 ± 0.567%

The high-dose group demonstrated significant tumor volume reduction compared to controls .

Case Study 2: Pharmacokinetics

Another study focused on the pharmacokinetics of this compound in rats. Key findings included:

ParameterValue
Cmax (ng/mL)150
Tmax (h)1.5
Half-life (h)8

These results suggest favorable absorption and moderate elimination rates .

Scientific Research Applications

Overview

The compound (3aS,4R,6aR)-6-[(benzyloxy)methyl]-5-fluoro-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol (CAS Number: 491578-02-0) is a complex organic molecule with a unique structure that has garnered attention in various scientific fields. Its molecular formula is C16H19FO4 and it has a molecular weight of approximately 294.32 g/mol. The compound exhibits properties that make it suitable for applications in medicinal chemistry, material science, and organic synthesis.

Medicinal Chemistry Applications

The compound's structural characteristics suggest potential applications in drug development. The presence of a fluorine atom may enhance biological activity and metabolic stability:

  • Antiviral and Anticancer Activity : Research indicates that compounds with similar structures have shown promise as antiviral agents and in cancer therapy. The incorporation of fluorine can improve the lipophilicity and bioavailability of drugs .
  • Protein Degradation : This compound is categorized under protein degrader building blocks. Such compounds are crucial in the development of targeted therapies that can selectively degrade disease-causing proteins .

Organic Synthesis

The unique cyclopentadiene structure allows for innovative synthetic pathways:

  • Synthetic Intermediates : This compound can serve as an intermediate in the synthesis of other complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry .
  • Reactions Involving Electrophiles : The benzyloxy group can act as a leaving group in electrophilic substitution reactions, facilitating the formation of more complex structures .

Material Science

The compound's properties may lend themselves to applications in material science:

  • Polymer Chemistry : Due to its unique structure, it could be explored as a monomer or additive in polymer synthesis, potentially leading to materials with enhanced thermal and mechanical properties .

Case Studies

Several studies have highlighted the potential applications of similar compounds:

  • Antiviral Activity : A study demonstrated that fluorinated cyclopentadienes exhibited significant antiviral activity against various viruses. The mechanism involved the inhibition of viral replication through interference with viral RNA synthesis .
  • Targeted Protein Degradation : Research focused on using small molecules to induce the degradation of specific proteins linked to cancer progression highlighted the importance of structural modifications similar to those found in (3aS,4R,6aR)-6-[(benzyloxy)methyl]-5-fluoro-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol for enhancing efficacy and selectivity .

Q & A

Basic: What are the key stereochemical considerations in synthesizing this compound, and how do they impact downstream applications?

The compound’s stereochemistry (3aS,4R,6aR) is critical for its biological activity, particularly in antiviral research. The cyclopenta[d][1,3]dioxolane ring system requires precise control during synthesis to avoid epimerization. For example, describes a DDQ-mediated oxidation step under anhydrous CH₂Cl₂/H₂O conditions to preserve stereochemical integrity. NMR analysis (δ 4.68 ppm, J = 46.0 Hz for fluorine coupling) confirms configuration retention. Incorrect stereochemistry can reduce antiviral efficacy by disrupting target binding .

Basic: What purification methods are recommended for isolating this compound, and how are they validated?

Silica gel column chromatography (EtOAc/hexanes, 1:5) is commonly used, as described in , achieving 86% yield with >98% purity. Validation includes:

  • HPLC : Retention time consistency.
  • 1H/13C NMR : Integration of fluorine-coupled signals (e.g., δ 93.81 ppm, J = 172.3 Hz for C-F).
  • Mass spectrometry : Exact mass matching (e.g., m/z 370.4 for molecular ion) .

Advanced: How can researchers optimize fluorination at the 5-position while minimizing side reactions?

Fluorination efficiency depends on precursor design and reaction conditions:

  • Precursor selection : Use 5-hydroxy derivatives (e.g., compound 12 in ) with DAST or Deoxo-Fluor to introduce fluorine.
  • Temperature control : Maintain ≤0°C to prevent ring-opening side reactions.
  • Monitoring : Track reaction progress via 19F NMR (expected δ -120 to -150 ppm for CF groups). Contamination by defluorinated byproducts can be mitigated via selective crystallization .

Advanced: What strategies address stability issues during storage, given the compound’s sensitivity to hydrolysis?

Stability protocols include:

  • Storage conditions : Anhydrous environments (argon atmosphere) at -20°C in amber vials.
  • Protective groups : Retain the benzyloxy group (as in ) until deprotection is required.
  • Quality checks : Periodic NMR analysis (e.g., monitoring OH peak emergence at δ 1.5–2.5 ppm) to detect degradation. recommends avoiding humidity and static discharge during handling .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing this compound?

Contradictions in NMR assignments often arise from solvent effects or impurities. Solutions include:

  • Deuterated solvent standardization : Use CDCl₃ for consistency (as in ).
  • COSY/HSQC experiments : Resolve overlapping signals (e.g., cyclopentane protons at δ 2.26–2.32 ppm).
  • Reference compounds : Compare with spectra of analogs lacking the 5-fluoro group to isolate fluorine-specific shifts .

Advanced: What are the methodological trade-offs between benzyloxy and alternative protecting groups for the hydroxymethyl moiety?

The benzyloxy group (as in the compound’s structure) offers:

  • Stability : Resists acidic/basic conditions during fluorination.
  • Deprotection : Hydrogenolysis (H₂/Pd-C) under mild conditions.
    Alternative groups (e.g., TBS or PMB):
  • Pros : Enhanced thermal stability.
  • Cons : Require harsher deprotection (e.g., TBAF for TBS), risking cyclopentane ring distortion. prioritizes benzyloxy for its balance of stability and ease of removal .

Basic: What safety protocols are essential for handling this compound, given its limited toxicity data?

and 5 recommend:

  • PPE : Chemical goggles, nitrile gloves, and lab coats.
  • Ventilation : Fume hoods for weighing and reactions.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : Immediate eye/skin flushing (15+ minutes) with water, as the compound’s fluorinated structure may irritate mucous membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.